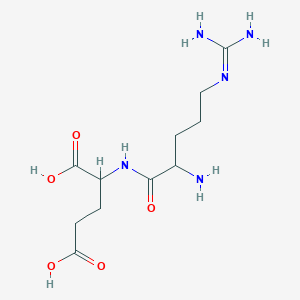

N~5~-(Diaminomethylidene)ornithylglutamic acid

Description

Properties

CAS No. |

15706-89-5 |

|---|---|

Molecular Formula |

C11H21N5O5 |

Molecular Weight |

303.32 g/mol |

IUPAC Name |

2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C11H21N5O5/c12-6(2-1-5-15-11(13)14)9(19)16-7(10(20)21)3-4-8(17)18/h6-7H,1-5,12H2,(H,16,19)(H,17,18)(H,20,21)(H4,13,14,15) |

InChI Key |

HFKJBCPRWWGPEY-UHFFFAOYSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])[NH3+])C[NH+]=C(N)N |

Canonical SMILES |

C(CC(C(=O)NC(CCC(=O)[O-])C(=O)[O-])[NH3+])C[NH+]=C(N)N |

Other CAS No. |

15706-89-5 |

physical_description |

Solid |

Synonyms |

Arg-Glu arginine glutamate arginylglutamate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N5-(Diaminomethylidene)ornithylglutamic Acid: Structure, Properties, and Applications

Abstract

N5-(Diaminomethylidene)ornithylglutamic acid, a dipeptide also known as arginyl-glutamic acid (Arg-Glu), is a molecule of significant interest in biochemical and pharmaceutical research. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and purification. It further delves into its biological activities, particularly its role as a potent inhibitor of protein aggregation, and explores its potential mechanisms of action, including its interaction with the mTOR signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and field-proven insights to facilitate further investigation and application of this promising dipeptide.

Introduction

N5-(Diaminomethylidene)ornithylglutamic acid is a dipeptide formed from the amino acids L-arginine and L-glutamic acid.[1][2] Its structure combines the basic guanidinium group of arginine with the acidic carboxylic acid side chain of glutamic acid, resulting in unique physicochemical properties. This dipeptide has emerged as a valuable tool in protein chemistry and formulation science due to its remarkable ability to enhance the solubility and stability of proteins.[3] This guide will provide a deep dive into the technical aspects of this molecule, from its fundamental structure to its biological implications and analytical characterization.

Chemical Structure and Physicochemical Properties

The chemical identity of N5-(Diaminomethylidene)ornithylglutamic acid is rooted in its dipeptide structure.

IUPAC Name: 2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid[1]

Synonyms: Arginylglutamic acid, Arg-Glu[1]

Molecular Formula: C₁₁H₂₁N₅O₅[1]

Molecular Weight: 303.32 g/mol [1]

The key functional groups that dictate its properties are the α-amino group, the guanidinium group of the arginine residue, and the two carboxylic acid groups of the glutamic acid residue. The presence of these ionizable groups makes the molecule highly polar and zwitterionic at physiological pH.

| Property | Value | Reference |

| Molecular Weight | 303.32 g/mol | [1] |

| Molecular Formula | C₁₁H₂₁N₅O₅ | [1] |

| XLogP3-AA | -5 | [1] |

| Hydrogen Bond Donor Count | 6 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

| Rotatable Bond Count | 10 | [1] |

| Exact Mass | 303.15426879 Da | [1] |

| Topological Polar Surface Area | 194 Ų | [1] |

| CAS Number | 15706-89-5 | [1] |

Synthesis and Purification

The synthesis of N5-(Diaminomethylidene)ornithylglutamic acid is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used methodology.

General Principle of Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This approach simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. The most common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry.

Representative Protocol for the Synthesis of Arg-Glu

This protocol outlines a general procedure for the manual synthesis of N5-(Diaminomethylidene)ornithylglutamic acid using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Glu(OtBu)-Wang resin

-

Fmoc-Arg(Pbf)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

Step-by-Step Methodology:

-

Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the glutamic acid residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Pre-activate the mixture for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2 hours at room temperature.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the arginine residue using 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting groups (Pbf and OtBu).

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide.

-

Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Purification by Reversed-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. The elution of the peptide is achieved by gradually increasing the concentration of an organic solvent in the mobile phase.

Typical Protocol:

-

Column: C18 stationary phase (e.g., 10 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of N5-(Diaminomethylidene)ornithylglutamic acid is its ability to act as a potent inhibitor of protein aggregation.[3] This property is of immense interest in the formulation of therapeutic proteins, where aggregation is a major challenge affecting stability, efficacy, and immunogenicity.

Inhibition of Protein Aggregation

Mechanism: The synergistic effect of arginine and glutamic acid in the dipeptide is key to its anti-aggregation properties. The positively charged guanidinium group of arginine and the negatively charged carboxyl groups of glutamic acid can interact with charged residues on the protein surface. Molecular dynamics simulations have shown that an equimolar mixture of arginine and glutamic acid leads to an increased concentration of these molecules around the protein.[3] This creates a "crowding" effect that sterically hinders protein-protein interactions, thereby suppressing aggregation.[3] The formation of hydrogen bonds between the arginine and glutamic acid moieties further enhances this effect.[3]

Experimental Workflow: Protein Aggregation Inhibition Assay

A common method to assess the anti-aggregation activity of N5-(Diaminomethylidene)ornithylglutamic acid is to monitor the aggregation of a model protein under stress conditions (e.g., thermal or mechanical stress) in the presence and absence of the dipeptide.

Caption: Workflow for assessing protein aggregation inhibition.

Potential Role in Cellular Signaling: The mTOR Pathway

While direct studies on the effect of N5-(Diaminomethylidene)ornithylglutamic acid on cellular signaling are limited, the known roles of its constituent amino acid, arginine, provide valuable insights. Arginine is a well-established activator of the mammalian target of rapamycin (mTOR) signaling pathway.[1][4][5] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.

Proposed Mechanism: It is plausible that the Arg-Glu dipeptide, or its constituent arginine upon cellular uptake and potential hydrolysis, could modulate the mTOR pathway. Arginine activates mTORC1, a key complex in the pathway, which in turn phosphorylates downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis.

Caption: Proposed activation of the mTOR signaling pathway.

Analytical Methodologies

Accurate and robust analytical methods are crucial for the characterization and quantification of N5-(Diaminomethylidene)ornithylglutamic acid.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is ideal for quantifying the dipeptide in complex biological matrices.

Representative Protocol:

-

Sample Preparation:

-

For plasma or serum samples, perform protein precipitation using an organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., trichloroacetic acid).

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the dipeptide.

-

For formulation samples, dilute the sample in an appropriate solvent.

-

-

LC Separation:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for polar analytes like dipeptides.

-

Mobile Phase A: Acetonitrile with a small amount of an additive (e.g., 0.1% formic acid).

-

Mobile Phase B: Water with the same additive.

-

Gradient: A gradient from high organic to high aqueous content.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Transitions:

-

Precursor Ion (Q1): The protonated molecular ion [M+H]⁺ of N5-(Diaminomethylidene)ornithylglutamic acid (m/z 304.16).

-

Product Ions (Q3): Characteristic fragment ions generated by collision-induced dissociation (CID). For example, fragments corresponding to the immonium ion of arginine or loss of water and ammonia.

-

-

-

Quantification:

-

Use a stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N₄-Arg-Glu) to correct for matrix effects and variations in instrument response.

-

Generate a calibration curve using standards of known concentrations.

-

Pharmacokinetic Considerations

The pharmacokinetic profile of N5-(Diaminomethylidene)ornithylglutamic acid is expected to be influenced by its dipeptide nature.

-

Absorption: Oral bioavailability is likely to be low due to its polar nature and susceptibility to enzymatic degradation in the gastrointestinal tract.[6] However, di- and tri-peptide transporters (e.g., PEPT1) in the intestine may facilitate some absorption.

-

Distribution: Following systemic administration, the dipeptide is expected to distribute primarily in the extracellular fluid due to its hydrophilicity.

-

Metabolism: It is likely to be metabolized by peptidases in the plasma and various tissues, breaking it down into its constituent amino acids, arginine and glutamic acid.

-

Excretion: The intact dipeptide and its metabolites are expected to be eliminated primarily through the kidneys.

Further pharmacokinetic studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this dipeptide.

Conclusion and Future Perspectives

N5-(Diaminomethylidene)ornithylglutamic acid is a dipeptide with significant potential, particularly in the realm of biopharmaceutical formulation. Its ability to inhibit protein aggregation addresses a critical challenge in the development of stable and effective protein therapeutics. The insights into its potential modulation of the mTOR signaling pathway open up avenues for its investigation in cellular and physiological contexts.

Future research should focus on:

-

Developing and validating robust analytical methods for its quantification in various biological matrices.

-

Conducting comprehensive in vivo pharmacokinetic and pharmacodynamic studies.

-

Elucidating its precise mechanism of action on various cellular signaling pathways.

-

Exploring its therapeutic potential in diseases associated with protein aggregation.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to harness the potential of N5-(Diaminomethylidene)ornithylglutamic acid in their scientific endeavors.

References

-

PubChem. N5-(Diaminomethylidene)ornithylglutamic acid. National Center for Biotechnology Information. [Link]

-

PubChem. L-Arginyl-L-glutamate. National Center for Biotechnology Information. [Link]

-

Patsnap Synapse. What is the mechanism of Arginine glutamate?. [Link]

-

Canadian Science Publishing. THE PREPARATION OF L-ARGINYL DIPEPTIDES OF ASPARAGINE, GLUTAMINE, AND SOME BASIC AMINO ACIDS. [Link]

-

ProQuest. THE SYNTHESIS OF PEPTIDES OF ARGININE. [Link]

-

ACS Publications. Understanding the Synergistic Effect of Arginine and Glutamic Acid Mixtures on Protein Solubility. The Journal of Physical Chemistry B. [Link]

-

PubMed. Synthesis of peptides and proteins with site-specific glutamate arginylation. [Link]

-

PubMed. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells. [Link]

-

PubMed. The peptide sequence Arg-Glu-Arg, present in the amyloid precursor protein, protects against memory loss caused by A beta and acts as a cognitive enhancer. [Link]

-

PubMed. Pharmacokinetics of arginine and related amino acids. [Link]

-

SciSpace. Pharmacokinetics of intravenous and oral L-arginine in normal volunteers. [Link]

-

Frontiers. Supplementary L-arginine can enhance reproductive parameters and outcomes in large mammals. [Link]

-

PubMed. Opposite effects of low and high doses of arginine on glutamate-induced nitric oxide formation in rat substantia nigra. [Link]

-

ResearchGate. Pharmacokinetics and Pharmacokinetic–Pharmacodynamic Correlations of Therapeutic Peptides. [Link]

-

PubMed. Arginine Regulates Skeletal Muscle Fiber Type Formation via mTOR Signaling Pathway. [Link]

Sources

- 1. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of arginine and related amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arginine Regulates Skeletal Muscle Fiber Type Formation via mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Arginylglutamic Acid: A Technical Guide to its Biological Significance

Abstract

The dipeptide Arginylglutamic acid (Arg-Glu), formed from two proteogenic amino acids, is emerging from the shadow of its constituent parts to be recognized for its unique biological activities. While arginine and glutamate are individually renowned for their critical roles in cellular metabolism and neurotransmission, their covalent linkage creates a molecule with distinct properties and functions. This technical guide provides an in-depth exploration of the biological significance of Arg-Glu, synthesizing current research to offer a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into its metabolic pathways, its multifaceted roles in physiology, particularly within the central nervous system, and its burgeoning potential as a therapeutic agent. Methodologies for its detection and analysis will be detailed, providing a practical framework for future investigations into this fascinating dipeptide.

Introduction: The Chemical and Biological Identity of Arginylglutamic Acid

Arginylglutamic acid is a dipeptide composed of L-arginine and L-glutamic acid linked by a peptide bond. The unique combination of a basic (arginine) and an acidic (glutamic acid) amino acid confers upon it a zwitterionic character at physiological pH, influencing its solubility, transport, and interaction with biological macromolecules.

While the individual roles of L-arginine and L-glutamate are well-documented, the biological significance of the Arg-Glu dipeptide is a field of growing interest. L-arginine is a semi-essential amino acid crucial for protein synthesis, the urea cycle, and as a precursor for nitric oxide (NO), a vital signaling molecule in the cardiovascular and nervous systems[1][2][3][4]. L-glutamate is the primary excitatory neurotransmitter in the vertebrate central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory[1][5][6][7]. The combination of these two amino acids into a single molecule suggests a potential for synergistic or entirely novel biological activities.

Biosynthesis and Metabolism: The Life Cycle of Arg-Glu

The precise pathways for the biosynthesis and degradation of Arginylglutamic acid are not as extensively characterized as those for its constituent amino acids. However, it is understood that dipeptides can be formed through several mechanisms:

-

Enzymatic Synthesis: Various enzymes, including those from the glutaminase family, have been shown to synthesize γ-glutamyl-arginine peptides. For instance, glutaminase from Bacillus amyloliquefaciens can catalyze the formation of such peptides in the presence of glutamine and arginine[8]. While this produces a γ-linkage, similar enzymatic processes could potentially synthesize the α-linked Arg-Glu dipeptide.

-

Protein Degradation: The turnover of cellular proteins is a constant source of various di- and tripeptides. It is plausible that Arg-Glu is generated during the proteasomal or lysosomal degradation of arginine- and glutamate-rich proteins.

The metabolic fate of Arg-Glu likely involves hydrolysis by peptidases into its constituent amino acids, L-arginine and L-glutamate. These amino acids would then enter their respective metabolic pathways, such as the urea cycle for arginine or the glutamate-glutamine cycle for glutamate in the brain[9][10][11][12].

Caption: Metabolic overview of Arginylglutamic acid.

Biological Roles and Significance

The biological functions of Arg-Glu are an active area of investigation. Current evidence points towards significant roles in neurotransmission, cognitive function, and potentially in cardiovascular health.

Neurotransmission and Cognitive Enhancement

The presence of both a precursor to a major inhibitory neurotransmitter (GABA, via glutamate) and the primary excitatory neurotransmitter suggests a complex role for Arg-Glu in the central nervous system[1][5][13]. Research has shown that peptide sequences containing Arg-Glu, specifically the Arg-Glu-Arg (RER) motif found in the amyloid precursor protein (APP), can protect against memory loss induced by amyloid-beta[14]. This tripeptide has also been demonstrated to act as a cognitive enhancer[14]. This suggests that Arg-Glu itself, or as part of a larger peptide, may have neuroprotective and nootropic properties.

The mechanism is thought to involve interactions with neuronal cell membrane proteins, potentially modulating receptor activity and second messenger pathways[14]. The interplay between arginine, glutamate, and nitric oxide in the hippocampus is complex, with NO regulating the release of these amino acids, highlighting a potential feedback loop where Arg-Glu could play a role[15].

Cardiovascular Effects

The arginine component of the dipeptide is a direct precursor to nitric oxide (NO), a potent vasodilator[1]. Therefore, Arg-Glu has the potential to influence cardiovascular health by enhancing NO production, which leads to improved blood flow and reduced blood pressure[1]. This could be beneficial in conditions such as hypertension and atherosclerosis[1].

Other Potential Roles

-

Taste Enhancement: Certain γ-glutamyl-arginine peptides have been identified as potential salt and umami enhancers in food science, suggesting a role in sensory perception[8].

-

Cellular Metabolism: Both arginine and glutamate are involved in crucial metabolic pathways. Arginine is key to ammonia detoxification, while glutamate is a component of the Krebs cycle[1][9][10]. The dipeptide could serve as a targeted delivery vehicle for these amino acids to specific tissues or cellular compartments.

Analytical Methodologies for the Study of Arginylglutamic Acid

The accurate detection and quantification of Arg-Glu in biological matrices are essential for elucidating its functions. The analytical challenges are similar to those for other small, polar molecules present in complex samples[16][17].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules like Arg-Glu in biological samples due to its high sensitivity and specificity[16][17].

Experimental Protocol: Quantification of Arg-Glu in Plasma using LC-MS/MS

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., stable isotope-labeled Arg-Glu).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase.

-

-

Chromatographic Separation:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining the polar Arg-Glu dipeptide.

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: Water with 0.1% formic acid.

-

Gradient: A gradient from high to low organic phase concentration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Arg-Glu: Monitor the transition from the precursor ion (the molecular weight of Arg-Glu + H+) to a specific product ion.

-

MRM Transition for Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

-

-

-

Quantification:

-

Construct a calibration curve using known concentrations of Arg-Glu.

-

Calculate the concentration of Arg-Glu in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: LC-MS/MS workflow for Arg-Glu quantification.

High-Performance Liquid Chromatography (HPLC) with Derivatization

For laboratories without access to mass spectrometry, HPLC with pre-column derivatization and UV or fluorescence detection can be employed, although with lower sensitivity and specificity[16][18][19]. Reagents such as o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC-Cl) can be used to derivatize the primary amine of the N-terminal arginine, allowing for sensitive detection[16].

Therapeutic and Pharmacological Potential

The unique biological activities of Arg-Glu make it an attractive candidate for therapeutic development.

| Potential Therapeutic Application | Underlying Mechanism | Supporting Evidence |

| Cognitive Disorders (e.g., Alzheimer's Disease) | Neuroprotection against amyloid-beta toxicity, cognitive enhancement. | Peptides containing the Arg-Glu-Arg motif protect against memory loss in preclinical models[14]. |

| Cardiovascular Diseases (e.g., Hypertension) | Increased nitric oxide (NO) production leading to vasodilation. | The arginine component is a direct precursor to NO, which is known to improve blood flow and reduce blood pressure[1]. |

| Nutritional Supplementation | Targeted delivery of arginine and glutamate for metabolic support. | Arginine and glutamate are crucial for numerous physiological functions, including immune response and muscle metabolism[1][4]. |

Future Directions and Unanswered Questions

The study of Arginylglutamic acid is still in its nascent stages. Key areas for future research include:

-

Elucidation of Biosynthetic Pathways: Identifying the specific enzymes and cellular conditions responsible for the synthesis of Arg-Glu.

-

Receptor Identification: Determining the specific receptors or transporters that Arg-Glu interacts with to exert its biological effects.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of exogenously administered Arg-Glu.

-

Clinical Trials: Evaluating the safety and efficacy of Arg-Glu in human subjects for cognitive and cardiovascular disorders.

Conclusion

Arginylglutamic acid is a dipeptide with significant biological potential that extends beyond the individual properties of its constituent amino acids. Its emerging roles in neurotransmission, cognitive enhancement, and cardiovascular regulation position it as a molecule of interest for both basic research and therapeutic development. The application of advanced analytical techniques will be paramount in further unraveling the complexities of its metabolism and function, paving the way for novel interventions in a range of physiological and pathological conditions.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Arginine glutamate?

-

Geng, L., et al. (2022, August 31). Reaction Mixtures Rich in -Arg Derived from Enzymatic Synthesis as Potential Salt and Umami Enhancers. PubMed. Retrieved from [Link]

-

Zhang, Z., et al. (2023). Strategy for the Biosynthesis of Short Oligopeptides: Green and Sustainable Chemistry. Retrieved from [Link]

-

Kaur, H., et al. (2024, February). Biological importance of arginine: A comprehensive review of the roles in structure, disorder, and functionality of peptides and proteins. PubMed. Retrieved from [Link]

-

Pirogov, A., et al. (2020). Figure 3, [Arginine metabolic pathways and their...]. Alzheimer's Disease - NCBI Bookshelf. Retrieved from [Link]

-

Trudeau, J. B., & Toussaint, J. F. (2022). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. Retrieved from [Link]

-

Wikipedia. (n.d.). Arginine. Retrieved from [Link]

-

Wu, G., et al. (2009). Arginine metabolism and nutrition in growth, health and disease. PubMed Central. Retrieved from [Link]

-

Sharma, R., et al. (2018). Occurrence, Functions and Biological Significance of Arginine-Rich Proteins. PubMed. Retrieved from [Link]

-

Mileusnic, R., et al. (2004, April). The peptide sequence Arg-Glu-Arg, present in the amyloid precursor protein, protects against memory loss caused by A beta and acts as a cognitive enhancer. PubMed. Retrieved from [Link]

-

Popova, E., & Artyukhov, A. (2006). [Arginine--metabolism and functions in the human organism]. PubMed. Retrieved from [Link]

-

ResearchGate. (2020, May 11). (PDF) Development and evaluation of HPLC method for arginine assay in biological samples. Retrieved from [Link]

-

Albrecht, J., et al. (2011, October 21). Roles of glutamine in neurotransmission. PubMed. Retrieved from [Link]

-

Shkodina, A. D., et al. (2022). Amino Acids that Play an Important Role in the Functioning of the Nervous System Review. Retrieved from [Link]

-

Hooper, C., et al. (2000). Release of arginine, glutamate and glutamine in the hippocampus of freely moving rats: Involvement of nitric oxide. PubMed. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Roles of glutamine in neurotransmission. Retrieved from [Link]

-

Wikipedia. (n.d.). Glutamate (neurotransmitter). Retrieved from [Link]

-

Cleveland Clinic. (2022, April 25). Glutamate: What It Is & Function. Retrieved from [Link]

Sources

- 1. What is the mechanism of Arginine glutamate? [synapse.patsnap.com]

- 2. Biological importance of arginine: A comprehensive review of the roles in structure, disorder, and functionality of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arginine - Wikipedia [en.wikipedia.org]

- 4. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Reaction Mixtures Rich in [γ-Glu](n≥1)-Arg Derived from Enzymatic Synthesis as Potential Salt and Umami Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Figure 3, [Arginine metabolic pathways and their...]. - Alzheimer’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Overview of Arginine Metabolism - Creative Proteomics [creative-proteomics.com]

- 11. Roles of glutamine in neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Amino Acids that Play an Important Role in the Functioning of the Nervous System Review | ClinicSearch [clinicsearchonline.org]

- 14. The peptide sequence Arg-Glu-Arg, present in the amyloid precursor protein, protects against memory loss caused by A beta and acts as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Release of arginine, glutamate and glutamine in the hippocampus of freely moving rats: Involvement of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 17. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. researchgate.net [researchgate.net]

- 19. asianpubs.org [asianpubs.org]

A Technical Guide to the Chemical Synthesis and Characterization of N5-(Diaminomethylidene)ornithylglutamic Acid

An In-depth Technical Guide

Introduction

In the fields of medicinal chemistry and drug development, the synthesis of novel peptide analogs and peptidomimetics is a cornerstone of innovation. These molecules, which mimic the structure and function of natural peptides, offer pathways to developing therapeutics with enhanced stability, bioavailability, and target specificity.[1] This guide provides an in-depth, technical overview of a robust strategy for the chemical synthesis of N5-(Diaminomethylidene)ornithylglutamic acid, a unique dipeptide analog.

The target molecule features two key components: a glutamic acid residue and an ornithine residue. Critically, the side-chain δ-amino group of ornithine is converted into a guanidinium group, making it a structural mimic of arginine. This transformation has significant implications for the molecule's physicochemical properties, including its charge distribution and hydrogen bonding capabilities, which are vital for molecular recognition and biological activity.

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind experimental choices, and the self-validating protocols necessary for ensuring scientific integrity. We will detail a complete workflow, from the strategic selection of protecting groups to the final purification and analytical characterization of the target compound.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of a dipeptide with a modified side chain requires a meticulous strategy centered on orthogonal protecting groups.[2] These groups act as temporary masks for reactive functionalities, allowing for the selective formation of the desired peptide bond while preventing unwanted side reactions.[3][4]

Our overall strategy involves a solution-phase approach, which provides a clear illustration of each chemical transformation. The synthesis can be logically divided into three core stages:

-

Preparation of Protected Building Blocks: This involves the synthesis of two key intermediates:

-

An ornithine derivative where the α-amino group is protected and the δ-amino group is guanidinylated.

-

A glutamic acid derivative where the α-amino group and the side-chain γ-carboxyl group are protected.

-

-

Peptide Coupling and Deprotection: The two building blocks are joined via a peptide bond, followed by the removal of all protecting groups to yield the final product.

-

Purification and Validation: The crude product is purified to homogeneity and its chemical identity is confirmed through rigorous analytical techniques.

The diagram below outlines the logical flow of this synthetic approach.

Caption: Overall Synthetic Workflow.

Part 2: Experimental Protocols & Methodologies

Protocol 1: Synthesis of the Guanidinylated Ornithine Building Block

The first critical step is the conversion of the ornithine side-chain primary amine into a guanidinium group. To achieve this selectively, the α-amino and α-carboxyl groups must first be protected. Here, we use the tert-Butoxycarbonyl (Boc) group for the α-amino position and a methyl ester (OMe) for the carboxyl group. The guanidinylation is then performed using N,N'-di-Boc-1H-pyrazole-1-carboxamidine, which installs a di-Boc-protected guanidino group that can be deprotected later under acidic conditions.

Step-by-Step Methodology:

-

Protection of L-Ornithine:

-

Suspend L-Ornithine hydrochloride in methanol. Cool to 0°C.

-

Bubble HCl gas through the solution or add thionyl chloride dropwise to form the methyl ester.

-

Remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent like dioxane/water.

-

Add Di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., NaHCO₃) to protect the α-amino group.

-

Extract the product, Boc-L-Orn-OMe, and purify by column chromatography.

-

-

Guanidinylation of the δ-Amino Group:

-

Dissolve the protected ornithine, Boc-L-Orn-OMe, in an aprotic solvent such as DMF or acetonitrile.

-

Add N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 1.5 equivalents).

-

Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purify the resulting Boc-L-Arg(Boc)₂-OMe by silica gel chromatography.

-

-

Saponification of the Methyl Ester:

-

Dissolve the purified product in a mixture of THF/water.

-

Add lithium hydroxide (LiOH, 1.5 equivalents) and stir at room temperature until the ester is fully hydrolyzed (monitor by LC-MS).

-

Acidify the mixture carefully with dilute HCl to pH ~3 and extract the final building block: Boc-L-Arg(Boc)₂-OH .

-

Protocol 2: Peptide Coupling

With both building blocks in hand—the guanidinylated ornithine (Boc-L-Arg(Boc)₂-OH ) and a commercially available, orthogonally protected glutamic acid derivative (H-Glu(OtBu)-OBn , Benzyl ester)—we proceed to the core peptide bond formation. We employ HATU, a highly efficient aminium-based coupling reagent that minimizes racemization, a common side reaction.[5][6]

Caption: Experimental Workflow for Peptide Coupling.

Step-by-Step Methodology:

-

Activation:

-

Dissolve Boc-L-Arg(Boc)₂-OH (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

-

Stir the mixture at 0°C for 15 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate.

-

-

Coupling:

-

To the activated mixture, add a solution of H-Glu(OtBu)-OBn (1.0 eq) in DMF.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

-

Workup and Purification:

-

Monitor the reaction to completion using LC-MS.[7]

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude protected dipeptide by column chromatography to yield Boc-Arg(Boc)₂-Glu(OtBu)-OBn .

-

Protocol 3: Global Deprotection and Purification

The final synthetic step is the simultaneous removal of all protecting groups (Boc, OtBu, and OBn). A strong acid, Trifluoroacetic acid (TFA), is used for the acid-labile Boc and OtBu groups.[8] For the Benzyl ester, which is typically removed by hydrogenation, a strong acid cleavage can also be effective, although hydrogenation (H₂/Pd-C) would be an alternative final step if required. A cleavage "cocktail" containing scavengers is essential to prevent side reactions with reactive carbocations generated during deprotection.

Step-by-Step Methodology:

-

Cleavage:

-

Dissolve the purified protected dipeptide in a cleavage cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Stir the solution at room temperature for 2-4 hours.

-

-

Isolation:

-

Remove the TFA under a stream of nitrogen or by rotary evaporation.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet several times with cold ether to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Purify the crude product by preparative reversed-phase HPLC (RP-HPLC) using a C18 column.[9]

-

Use a gradient of acetonitrile in water, both containing 0.1% TFA.

-

Collect fractions and analyze by analytical LC-MS to identify those containing the pure product.

-

Lyophilize the pure fractions to obtain the final product, N5-(Diaminomethylidene)ornithylglutamic acid , as a TFA salt.

-

Part 3: Data Summary and Analytical Validation

Ensuring the identity and purity of the final compound is paramount. A combination of mass spectrometry and HPLC provides a robust validation system.

Quantitative Data Summary

The following table outlines the typical stoichiometry and expected outcomes for the key coupling reaction.

| Reagent | Molar Eq. | Purpose | Typical Yield |

| Boc-L-Arg(Boc)₂-OH | 1.0 | Carboxyl Component | - |

| H-Glu(OtBu)-OBn | 1.0 | Amine Component | - |

| HATU | 1.1 | Coupling Reagent | - |

| DIPEA | 2.0 | Base | - |

| Product | - | Protected Dipeptide | 75-85% |

Analytical Validation Protocol

-

High-Performance Liquid Chromatography (HPLC):

-

System: Analytical HPLC with UV detection (214 nm and 280 nm).[10]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 95% B over 20 minutes.

-

Expected Result: A single major peak indicating >95% purity.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

System: Couple the HPLC output to an electrospray ionization (ESI) mass spectrometer.[7]

-

Mode: Positive ion mode.

-

Expected Result: Detection of the protonated molecular ion [M+H]⁺ corresponding to the calculated exact mass of N5-(Diaminomethylidene)ornithylglutamic acid (C₁₁H₂₁N₅O₅, Exact Mass: 319.15).

-

Conclusion

This guide outlines a comprehensive and logically structured pathway for the synthesis of N5-(Diaminomethylidene)ornithylglutamic acid. By employing a robust orthogonal protecting group strategy, utilizing high-efficiency coupling reagents, and validating the final product with modern analytical techniques, researchers can confidently produce this novel dipeptide analog. The principles and protocols detailed herein provide a solid foundation for scientists engaged in the synthesis of complex peptides and peptidomimetics, empowering further exploration in drug discovery and biochemical research.

References

- Vertex AI Search. (n.d.).

- PubMed. (n.d.). Purification and characterization of a new enzyme dipeptidase from human lens. Retrieved January 13, 2026.

- BenchChem. (2025). Side reactions associated with glutamic acid in peptide synthesis. Retrieved January 13, 2026.

- Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 13, 2026.

- PubMed Central. (n.d.). Enzymatic Tailoring of Ornithine in the Biosynthesis of the Rhizobium Cyclic Trihydroxamate Siderophore Vicibactin. Retrieved January 13, 2026.

- ACS Publications. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Retrieved January 13, 2026.

- LifeTein Peptide Blog. (2025). Unusual Amino Acids: Ornithine. Retrieved January 13, 2026.

- Pharmaoffer.com. (n.d.). N5-carbamoyl-l-ornithine (L-Citrulline) API Manufacturers & Suppliers. Retrieved January 13, 2026.

- Creative Proteomics. (n.d.). Amino Acid Analysis Methods. Retrieved January 13, 2026.

- CD Biosynsis. (n.d.).

- PubMed. (n.d.). Purification and characterization of barley dipeptidyl peptidase IV. Retrieved January 13, 2026.

- PubMed. (n.d.). Purification and Characterization of Dipeptidyl Peptidase I From Human Spleen. Retrieved January 13, 2026.

- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved January 13, 2026.

- PubMed Central. (n.d.). Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. Retrieved January 13, 2026.

- Analytical Methods (RSC Publishing). (n.d.). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Retrieved January 13, 2026.

- Journal of the American Chemical Society. (n.d.). A Synthesis of dl-Ornithine Hydrochloride. Retrieved January 13, 2026.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved January 13, 2026.

- Vertex AI Search. (n.d.).

- ResearchGate. (n.d.). (PDF) Synthesis and pharmacological properties of glutamic acid amides: A review. Retrieved January 13, 2026.

- Sigma-Aldrich. (n.d.). Derivatization and analysis of amino acids by hplc. Retrieved January 13, 2026.

- Vertex AI Search. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved January 13, 2026.

- PubMed Central. (n.d.). Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length. Retrieved January 13, 2026.

- Vertex AI Search. (n.d.). Purification and Analysis of Synthetic Peptides: The Challenges of Method Development. Retrieved January 13, 2026.

- Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved January 13, 2026.

- Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved January 13, 2026.

- BenchChem. (2025). The 2-PhiPr Protecting Group for Glutamic Acid: An In-depth Technical Guide. Retrieved January 13, 2026.

- Vertex AI Search. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved January 13, 2026.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jocpr.com [jocpr.com]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bachem.com [bachem.com]

- 7. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. chromacademy.com [chromacademy.com]

- 10. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to N5-(Diaminomethylidene)ornithylglutamic acid (Arginyl-Glutamate)

CAS Number: 15706-89-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N5-(Diaminomethylidene)ornithylglutamic acid, more commonly known as arginyl-glutamate, is a dipeptide composed of L-arginine and L-glutamic acid. While its direct, intrinsic biological activity as a singular molecule is not extensively documented, its significance in the pharmaceutical sciences is rapidly growing, primarily as a high-value excipient in biopharmaceutical formulations. This guide provides a comprehensive technical overview of arginyl-glutamate, delving into its chemical properties, synthesis, and its multifaceted mechanism of action, which is largely inferred from the well-characterized roles of its constituent amino acids. Furthermore, this document outlines key experimental protocols for its analysis and application, particularly in the context of protein aggregation inhibition and cell viability assessment.

Introduction: The Emerging Role of a Multifunctional Dipeptide

N5-(Diaminomethylidene)ornithylglutamic acid (arginyl-glutamate) is a dipeptide with the molecular formula C11H21N5O5[1]. Its IUPAC name is (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid[1]. The primary interest in this molecule within the scientific and pharmaceutical communities stems from its application as a formulation excipient. It has demonstrated considerable efficacy in enhancing the solubility and stability of therapeutic proteins, most notably monoclonal antibodies (mAbs), by preventing aggregation, a critical challenge in the development of high-concentration biologics[2][3].

The rationale for its use is grounded in the synergistic properties of its constituent amino acids. L-arginine is a conditionally essential amino acid with a positively charged guanidinium group, known to suppress protein-protein interactions[4]. L-glutamic acid, an acidic amino acid, is the most abundant excitatory neurotransmitter in the vertebrate nervous system and plays a central role in cellular metabolism[5][6][7]. The combination of these two amino acids into a single dipeptide or used as a salt offers a unique physicochemical profile that is advantageous for stabilizing complex protein structures in solution.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of N5-(Diaminomethylidene)ornithylglutamic acid is essential for its effective application.

| Property | Value | Source |

| CAS Number | 15706-89-5 | PubChem[1] |

| Molecular Formula | C11H21N5O5 | PubChem[1] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid | PubChem[1] |

| Physical Description | Solid | HMDB |

Analytical Characterization

The characterization of N5-(Diaminomethylidene)ornithylglutamic acid relies on standard analytical techniques for peptides and amino acids.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the purity assessment and quantification of arginyl-glutamate. Given the polar nature of the dipeptide, reversed-phase HPLC methods may require derivatization or the use of ion-pairing agents for optimal retention and separation.

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and structure of the dipeptide. Protocols for the mass spectrometric identification of arginylated peptides have been developed and can be adapted for the characterization of N5-(Diaminomethylidene)ornithylglutamic acid[8][9][10].

Synthesis of N5-(Diaminomethylidene)ornithylglutamic acid

The synthesis of N5-(Diaminomethylidene)ornithylglutamic acid can be approached through both chemical and enzymatic methods.

Industrial Preparation Method

A patented method for the industrial preparation of medicinal arginine glutamate outlines a straightforward aqueous-based synthesis[7]:

-

Dissolution: Equivalent moles of L-arginine and L-glutamic acid are added to distilled water and heated to facilitate dissolution.

-

Decolorization and Filtration: An appropriate amount of activated carbon is added to the solution, which is then subjected to hot filtration.

-

Concentration and Drying: The filtrate is concentrated under reduced pressure and then spray-dried to yield the final product.

This method avoids the use of toxic organic solvents, making it suitable for pharmaceutical applications.

Laboratory-Scale Peptide Synthesis

For research purposes, standard solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling methods can be employed. A general approach for forming the peptide bond between arginine and glutamic acid would involve:

-

Protection of Functional Groups: The amino and carboxyl groups of the amino acids that are not participating in the peptide bond formation must be protected with appropriate protecting groups.

-

Activation of the Carboxyl Group: The carboxyl group of the N-terminally protected arginine is activated using a coupling reagent (e.g., DCC, HBTU).

-

Coupling: The activated arginine is then reacted with the C-terminally protected glutamic acid.

-

Deprotection: The protecting groups are removed to yield the final dipeptide.

Protocols for the synthesis of peptides containing glutamic acid and arginine building blocks for SPPS have been described in the literature and can be adapted for this specific dipeptide[12][13][14].

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)ornithylglutamic acid is best understood by considering the individual and combined effects of its constituent amino acids, as well as its likely metabolic fate in vivo.

In Vitro Action: Inhibition of Protein Aggregation

As an excipient, arginine glutamate's primary role is to prevent protein aggregation. The proposed mechanisms for this are multifaceted:

-

Suppression of Protein-Protein Association: Arginine has been shown to slow down the association of protein molecules, a critical initial step in aggregation[4].

-

Masking of Hydrophobic Surfaces: The guanidinium group of arginine can interact with hydrophobic and aromatic residues on the protein surface, effectively shielding these aggregation-prone regions[4].

-

Disruption of Intermolecular Salt Bridges: The positive charge of the arginine side chain can interfere with the formation of salt bridges between protein molecules that can lead to aggregation[4].

-

Synergistic Effects with Glutamate: The combination of arginine and glutamate appears to be more effective than arginine alone in suppressing aggregation for some proteins[3][15]. Molecular dynamics simulations suggest that hydrogen bonding between arginine and glutamate facilitates an increased concentration of both ions at the protein surface, enhancing their stabilizing effects.

DOT script for Protein Aggregation Inhibition Pathway

Caption: Logical workflow of protein aggregation and its inhibition by arginyl-glutamate.

In Vivo Action: A Tale of Two Amino Acids

In vivo, dipeptides are generally subject to hydrolysis by peptidases present in the plasma and various tissues. Therefore, it is highly probable that N5-(Diaminomethylidene)ornithylglutamic acid is rapidly broken down into L-arginine and L-glutamic acid. The biological effects would then be attributable to these individual amino acids.

-

L-Arginine:

-

Nitric Oxide Synthesis: L-arginine is the substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a potent vasodilator crucial for cardiovascular health[16][17][18][19].

-

Immune Function: Arginine is essential for the function of immune cells, such as T-cells.

-

Wound Healing: It is a precursor for proline and polyamines, which are important for collagen synthesis and cell proliferation.

-

-

L-Glutamate:

-

Neurotransmission: L-glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a vital role in learning and memory[5][6][7][20]. Its effects are mediated through ionotropic (NMDA, AMPA, kainate) and metabotropic glutamate receptors.

-

Metabolic Hub: Glutamate is a key intermediate in amino acid metabolism and the Krebs cycle.

-

The combined administration of arginine and glutamate could therefore have synergistic effects on cardiovascular and neurological functions[21]. For instance, arginine-derived NO can influence glutamate release in the brain[22].

DOT script for In Vivo Mechanism of Action

Caption: Postulated in vivo metabolic fate and subsequent biological actions of arginyl-glutamate.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving N5-(Diaminomethylidene)ornithylglutamic acid.

Protein Aggregation Inhibition Assay

This protocol describes a general method to assess the ability of arginyl-glutamate to inhibit protein aggregation using a Thioflavin T (ThT) fluorescence assay, which is commonly used to monitor the formation of amyloid-like fibrils[23].

Objective: To quantify the effect of N5-(Diaminomethylidene)ornithylglutamic acid on the aggregation kinetics of a model protein.

Materials:

-

Model protein prone to aggregation (e.g., lysozyme, insulin, or a specific monoclonal antibody)

-

N5-(Diaminomethylidene)ornithylglutamic acid

-

Thioflavin T (ThT)

-

Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

96-well black microplate with a clear bottom

-

Fluorescence plate reader

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of the model protein in the chosen buffer.

-

Prepare a stock solution of N5-(Diaminomethylidene)ornithylglutamic acid in the same buffer.

-

Prepare a stock solution of ThT in the buffer.

-

-

Assay Setup:

-

In the wells of the 96-well microplate, prepare reaction mixtures containing the model protein at a final concentration known to induce aggregation.

-

Add varying concentrations of N5-(Diaminomethylidene)ornithylglutamic acid to different wells. Include a control well with no arginyl-glutamate.

-

Add ThT to each well to a final concentration of ~10-20 µM.

-

-

Incubation and Monitoring:

-

Incubate the plate at a temperature that promotes aggregation (e.g., 37°C or higher), with intermittent shaking.

-

Monitor the fluorescence of ThT at regular intervals using a plate reader (excitation ~440 nm, emission ~480 nm).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time for each concentration of arginyl-glutamate.

-

Analyze the aggregation kinetics, including the lag time and the maximum fluorescence intensity, to determine the inhibitory effect of the dipeptide.

-

DOT script for Protein Aggregation Assay Workflow

Caption: Workflow for the Thioflavin T-based protein aggregation inhibition assay.

Cell Viability Assay

This protocol provides a general framework for assessing the cytotoxicity of N5-(Diaminomethylidene)ornithylglutamic acid as an excipient using the THP-1 human monocytic cell line, a model relevant for subcutaneous administration[24].

Objective: To determine the effect of N5-(Diaminomethylidene)ornithylglutamic acid on the viability of THP-1 cells.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

N5-(Diaminomethylidene)ornithylglutamic acid

-

Phosphate-buffered saline (PBS)

-

Trypan blue solution (0.4%) or a cell viability reagent (e.g., CCK-8, MTT)

-

24-well cell culture plates

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Culture:

-

Assay Setup:

-

Seed THP-1 cells into 24-well plates at a density of approximately 1 x 10^6 cells/mL in serum-free medium.

-

Prepare solutions of N5-(Diaminomethylidene)ornithylglutamic acid at various concentrations in the culture medium.

-

Add the arginyl-glutamate solutions to the wells. Include a vehicle control (medium only).

-

-

Incubation:

-

Incubate the cells for a defined period (e.g., 24 hours) under standard culture conditions.

-

-

Viability Assessment (Trypan Blue Exclusion Method):

-

Harvest the cells from each well.

-

Mix a small aliquot of the cell suspension with an equal volume of Trypan blue solution[26].

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells for each condition.

-

-

Data Analysis:

-

Plot the percentage of cell viability against the concentration of N5-(Diaminomethylidene)ornithylglutamic acid.

-

Determine the IC50 value (the concentration that causes 50% loss of viability) if applicable.

-

DOT script for Cell Viability Assay Workflow

Caption: Workflow for assessing the cytotoxicity of N5-(Diaminomethylidene)ornithylglutamic acid on THP-1 cells.

Conclusion and Future Directions

N5-(Diaminomethylidene)ornithylglutamic acid is a molecule of significant interest, not as a standalone therapeutic agent, but as a critical component in the formulation of biotherapeutics. Its ability to inhibit protein aggregation, coupled with a favorable safety profile inferred from its constituent amino acids, positions it as a valuable tool for drug development professionals. The mechanisms underlying its stabilizing effects are rooted in the fundamental biochemistry of arginine and glutamic acid, offering a synergistic approach to tackling the challenges of protein formulation.

Future research should focus on several key areas. A more detailed elucidation of the specific interactions between arginyl-glutamate and various protein surfaces through advanced analytical techniques like NMR and computational modeling will provide a more refined understanding of its mechanism of action. Furthermore, while its in vivo fate is presumed to be rapid hydrolysis, detailed pharmacokinetic and pharmacodynamic studies of the dipeptide itself would be beneficial to confirm this and to rule out any unforeseen biological activities. As the landscape of biotherapeutics continues to evolve towards higher concentrations and more complex modalities, the role of innovative excipients like N5-(Diaminomethylidene)ornithylglutamic acid will undoubtedly become even more critical.

References

-

NanoTemper Technologies. (n.d.). Suppression of Protein Aggregation by L-Arginine protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Excipient effect on cell viability. RAW-Blue and THP-1-Blue cells were.... Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Arginine glutamate? Retrieved from [Link]

-

Nanopartikel.info. (2014, April 9). Culturing and differentiating THP-1 cells. Retrieved from [Link]

-

University of Manchester. (n.d.). Effect of Arginine Glutamate on Protein Aggregation in Biopharmaceutical Formulation. Research Explorer. Retrieved from [Link]

-

Wang, Y., et al. (n.d.). Synthesis of peptides and proteins with site-specific glutamate arginylation. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The effect of arginine glutamate on the stability of monoclonal antibodies in solution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Residue-resolved insights into the stabilization of therapeutic proteins by excipients: A case study of two monoclonal antibodies with arginine and glutamate. Retrieved from [Link]

-

PubMed. (n.d.). Characterizing monoclonal antibody formulations in arginine glutamate solutions using 1H NMR spectroscopy. Retrieved from [Link]

-

PubMed. (n.d.). Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects. Retrieved from [Link]

-

National Institutes of Health. (n.d.). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. Retrieved from [Link]

-

PubMed. (n.d.). L-arginine regulates neuronal nitric oxide synthase production of superoxide and hydrogen peroxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Cell viability of THP-1 cells determined by cell counting with Trypan.... Retrieved from [Link]

-

PubMed. (n.d.). Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. Retrieved from [Link]

-

Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. Retrieved from [Link]

-

PubChem. (n.d.). L-Arginyl-L-glutamate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Identification of N-terminally arginylated proteins and peptides by mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Glutamate (neurotransmitter). Retrieved from [Link]

-

PubMed. (n.d.). Inhibition of nitric oxide synthase increases extracellular cerebral glutamate concentration after global ischemia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Glutamate as a neurotransmitter in the healthy brain. PMC. Retrieved from [Link]

-

PubMed. (n.d.). Identification of Arginylated Proteins by Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Identification of N-terminally arginylated proteins and peptides by mass spectrometry. Retrieved from [Link]

-

Cleveland Clinic. (2022, April 25). Glutamate: What It Is & Function. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitric oxide synthases: regulation and function. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The synthesis of some peptides containing glutamic acid. PMC. Retrieved from [Link]

Sources

- 1. L-Arginyl-L-glutamate | C11H21N5O5 | CID 6995004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. The effect of arginine glutamate on the stability of monoclonal antibodies in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]

- 6. Glutamate as a neurotransmitter in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Identification of N-terminally arginylated proteins and peptides by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Arginylated Proteins by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterizing monoclonal antibody formulations in arginine glutamate solutions using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of peptides and proteins with site-specific glutamate arginylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The synthesis of some peptides containing glutamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Residue-resolved insights into the stabilization of therapeutic proteins by excipients: A case study of two monoclonal antibodies with arginine and glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. L-arginine regulates neuronal nitric oxide synthase production of superoxide and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What is the mechanism of Arginine glutamate? [synapse.patsnap.com]

- 22. Inhibition of nitric oxide synthase increases extracellular cerebral glutamate concentration after global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. support.nanotempertech.com [support.nanotempertech.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Arginyl-Glutamic Acid: A Technical Guide to Its Scientific Foundations and Applications

This guide provides a comprehensive technical overview of the dipeptide arginyl-glutamic acid (Arg-Glu). Eschewing a conventional historical narrative of a singular discovery, this document instead focuses on the foundational scientific principles and technological advancements that have enabled the synthesis, characterization, and utilization of this and other simple dipeptides. We will delve into the history of its constituent amino acids, the evolution of peptide science, and the modern methodologies that underpin its application in research and development.

Part 1: Foundational Discoveries - The Constituent Amino Acids

The story of arginyl-glutamic acid begins with the independent discovery of its building blocks: L-glutamic acid and L-arginine.

The Discovery of L-Glutamic Acid

L-glutamic acid was first isolated in 1866 by the German chemist Karl Heinrich Ritthausen, who treated wheat gluten with sulfuric acid[1]. However, its significance expanded beyond its role as a protein constituent in 1907, when Professor Kikunae Ikeda of Tokyo Imperial University investigated the savory taste of kelp (kombu). He successfully isolated and identified L-glutamic acid as the principal component responsible for this distinct taste, which he named "umami"[1]. This discovery led to the industrial production of its monosodium salt, MSG, beginning in 1909[1].

The Discovery of L-Arginine

L-arginine was first isolated two decades later, in 1886, by the German chemist Ernst Schulze and his assistant Ernst Steiger from yellow lupin seedlings[2]. They named it from the Greek word "árgyros," meaning silver, due to the appearance of its nitrate crystals[2]. The correct structure of arginine was determined and later confirmed through synthesis by Schulze and Ernst Winterstein in 1897 and Sørensen in 1910, respectively[2]. Arginine is now recognized for its critical roles in the urea cycle, as a precursor for nitric oxide (NO) synthesis, and in protein structure and function[2][3][4].

Part 2: The Emergence of Peptide Science: Enabling the Study of Dipeptides

The ability to study a specific dipeptide like Arg-Glu is predicated on advancements in peptide synthesis and sequencing. The concept that proteins were linear chains of amino acids linked by peptide bonds was proposed independently by Emil Fischer and Franz Hofmeister in 1902[5]. This foundational theory paved the way for the development of methods to both build and deconstruct peptides.

Peptide Sequencing: Deciphering the Code

Historically, methods like paper and thin-layer chromatography had limited resolution for peptide analysis[6]. The development of robust sequencing techniques was a watershed moment for protein chemistry.

-

Edman Degradation : Developed by Pehr Edman, this classical method sequentially removes one amino acid at a time from the N-terminus of a peptide[7][8]. The cleaved amino acid derivative (a phenylthiohydantoin, or PTH-amino acid) is then identified by chromatography, such as HPLC[6]. While highly accurate for smaller peptides, it is a slower process and can be hindered by modified N-termini[7][8].

-

Mass Spectrometry (MS) : Modern peptide sequencing heavily relies on mass spectrometry, particularly tandem MS (MS/MS)[7][8][9]. This technique offers high sensitivity and speed and can handle complex mixtures and post-translationally modified peptides[7][8]. In this process, peptides are ionized, fragmented, and the mass-to-charge ratio of the fragments is used to deduce the amino acid sequence[9].

The workflow for mass spectrometry-based peptide sequencing provides a clear, multi-stage process for identifying peptide structures.

Caption: Workflow for Peptide Sequencing via Tandem Mass Spectrometry.

Part 3: Synthesis and Characterization of Arginyl-Glutamic Acid

The creation of a specific dipeptide bond between arginine and glutamic acid can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

The formation of the Arg-Glu dipeptide salt was described in a 1957 patent by General Mills, Inc.[10]. The primary application cited was its use as a sodium-free seasoning agent[10].

Protocol: Synthesis of L-Arginine-L-Glutamate Salt [10]

-

Dissolution : Dissolve equimolar amounts of L-arginine (e.g., 17.2 g) and L-glutamic acid (e.g., 14.5 g) in water (e.g., 155 g) to form a clear, homogeneous solution.

-

Concentration : Filter the solution and evaporate the filtrate under reduced pressure at 50°C to a solids content of approximately 45%.

-

Crystallization : Add a polar, water-miscible organic solvent, such as absolute methanol (e.g., 220 g), to the concentrated solution.

-

Precipitation : Cool the mixture to 5°C for one hour to induce crystallization of the salt.

-

Isolation & Drying : Isolate the solid salt by filtration, wash with absolute methanol, and dry in a vacuum oven. The resulting product is L-arginine-L-glutamate, which melts with decomposition at 193-194.5°C[10].

Modern peptide synthesis often employs solid-phase techniques using protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, to control the reaction at specific amino and carboxyl termini[11].

Enzymatic Synthesis

Enzymatic methods offer high specificity. For instance, γ-glutamyl peptides containing arginine, such as γ-Glu-Arg, have been synthesized using glutaminase from Bacillus amyloliquefaciens in the presence of glutamine and arginine[12]. This highlights an alternative linkage through the gamma-carboxyl group of glutamic acid, distinct from the alpha-carboxyl linkage typical in protein synthesis.

Characterization Techniques

Confirmation of the dipeptide's structure and purity is achieved through a combination of analytical methods.

| Technique | Purpose | Key Information Provided |

| Mass Spectrometry (MS) | Molecular Weight Verification | Provides the precise mass-to-charge ratio of the synthesized dipeptide, confirming its elemental composition.[13] |

| Infrared (IR) Spectroscopy | Structural Confirmation | Identifies characteristic functional groups and bond vibrations. The L-arginine-L-glutamate salt shows a strong band at 6.3 microns, distinguishing it from a simple mixture of the two amino acids[10]. |

| Nuclear Magnetic Resonance (NMR) | Detailed Structural Elucidation | Provides information on the chemical environment of each atom, confirming the covalent structure and stereochemistry of the dipeptide.[14] |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Separates the dipeptide from unreacted amino acids and byproducts, allowing for quantification of purity.[6] |

Part 4: Physicochemical Properties and Biological Significance

While Arg-Glu is a simple dipeptide, its properties and biological context are derived from its constituent amino acids and its potential roles as part of larger structures.

Physicochemical Properties

Arginine is a strongly basic amino acid due to its guanidinium group, carrying a positive charge at physiological pH[2][5]. Glutamic acid is an acidic amino acid, with its side-chain carboxyl group being negatively charged at neutral pH[5]. The combination in a dipeptide results in a zwitterionic molecule with both positive and negative charges, influencing its solubility and interaction with other molecules.

Biological Roles and Applications

-

Formulation Excipient : An equimolar mixture of L-arginine and L-glutamic acid (Arg·Glu) has been shown to act as an effective excipient in monoclonal antibody (mAb) formulations. It increases the temperature of aggregation onset and can suppress mAb aggregation under accelerated stability conditions, particularly at neutral pH[15]. This stabilizing effect is crucial for the development of biopharmaceutical drugs.

-

Taste Enhancement : The gamma-linked dipeptide, γ-Glu-Arg, has been identified as a potential umami and salt enhancer[12]. This suggests applications in the food industry for reducing sodium content without compromising palatability[12].

-

Component of Bioactive Peptides : The Arg-Glu sequence is found within larger peptides that exhibit significant biological activity.

-

The tetrapeptide Arg-Glu-Asp-Val (REDV) has been shown to inhibit platelet adhesion and fibrin clot deposition when immobilized on acellular graft surfaces, making it a promising candidate for tissue-engineered vascular scaffolds[16].

-

The tripeptide Arg-Glu-Arg (RER) , corresponding to a sequence in the amyloid precursor protein (APP), has demonstrated neuroprotective effects. It can protect against memory loss induced by amyloid-beta and act as a cognitive enhancer in animal models[17].

-

Signaling Pathways of Constituent Amino Acids

The individual amino acids, arginine and glutamine (a precursor to glutamate), are potent signaling molecules that regulate key cellular processes, particularly in the intestine[18]. Arginine and glutamine can activate the mechanistic target of rapamycin (mTOR) and mitogen-activated protein kinase (MAPK) pathways, which are central to promoting protein synthesis, cell proliferation, and migration[18][19][20].

The diagram below illustrates the central role of the mTOR pathway, which can be influenced by amino acids like arginine.

Caption: Simplified mTOR signaling pathway activated by amino acids.

Part 5: Conclusion and Future Directions

Arginyl-glutamic acid, while a simple dipeptide, stands at the intersection of nutritional science, biopharmaceutical development, and materials science. Its history is not one of a singular discovery but is woven from the rich tapestry of amino acid chemistry and the technological leaps in peptide analysis and synthesis. From its origins as a potential seasoning agent to its role as a stabilizing excipient and a component of advanced biomaterials, Arg-Glu exemplifies how fundamental biochemical knowledge can be translated into diverse and valuable applications. Future research will likely continue to explore the utility of Arg-Glu-containing peptides in drug delivery, regenerative medicine, and as modulators of biological processes.

References

-

Barton, J. S., Tang, C.-F., & Reed, S. S. (2000). Dipeptide Sequence Determination: Analyzing Phenylthiohydantoin Amino Acids by HPLC. Journal of Chemical Education, 77(2), 268. Available at: [Link]

-